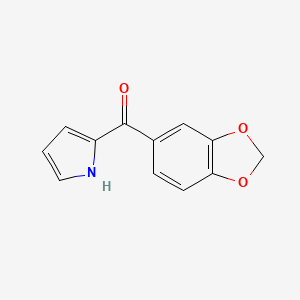
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is a unique organophosphorus compound characterized by its benzodioxaphosphinin ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one typically involves the reaction of a suitable phenol derivative with a phosphorus oxychloride compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzodioxaphosphinin derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Shares a similar hydroxyl group but differs in its ring structure.
4-Hydroxy-2-quinolone: Similar in having a hydroxyl group and a heterocyclic ring but with different chemical properties.
Indole derivatives: Contain a nitrogen atom in the ring structure, offering different reactivity and applications.
Uniqueness
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
40156-84-1 |
|---|---|
Molekularformel |
C7H7O4P |
Molekulargewicht |
186.10 g/mol |
IUPAC-Name |
2-hydroxy-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C7H7O4P/c8-12(9)10-5-6-3-1-2-4-7(6)11-12/h1-4H,5H2,(H,8,9) |
InChI-Schlüssel |
BWXMZQVOURECFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OP(=O)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



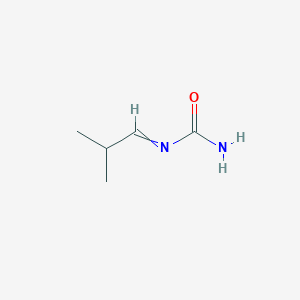
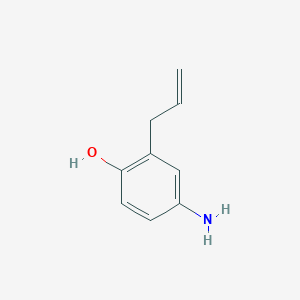
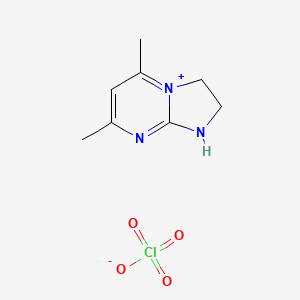

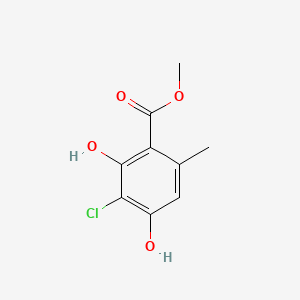
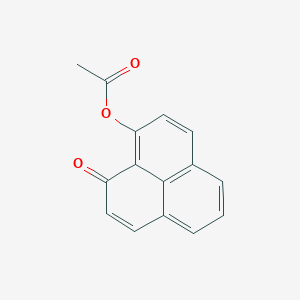
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
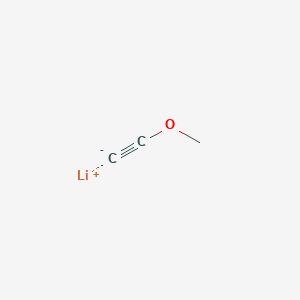
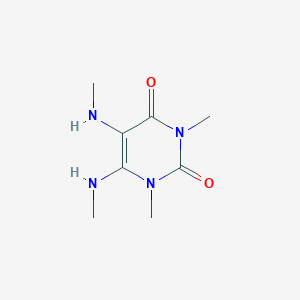
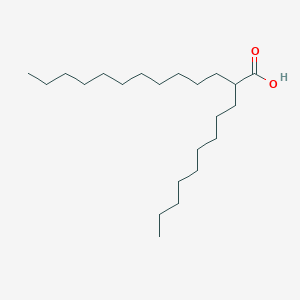
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
